Ammonium ethylbenzenesulfonate
Description
Properties
CAS No. |
61168-62-5 |
|---|---|
Molecular Formula |
C8H10O3S.H3N C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
azanium;2-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3 |
InChI Key |
KWYUNQQDYXTBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Reaction of Ethylbenzenesulfonate Esters with Aqueous Ammonia
One of the primary methods for preparing this compound involves the nucleophilic substitution reaction between ethylbenzenesulfonate esters and aqueous ammonia or ammonium hydroxide solutions. The process typically proceeds via the following steps:
Starting Materials : Ethyl p-toluenesulfonate or ethylbenzenesulfonate esters and aqueous ammonia or ammonium hydroxide.
Reaction Medium : Water serves as the reaction medium, which offers several advantages over organic solvents, such as eliminating salt crystallization issues and allowing lower reaction temperatures.
Reaction Conditions : The aqueous solution of ammonia is prepared with a slight molar excess (usually 5-10%) to drive the reaction to completion. The ethylbenzenesulfonate ester is added slowly with stirring to the aqueous ammonia solution maintained at ambient to moderately elevated temperatures (typically 25–90 °C depending on the amine source). For example, triethylamine reactions with ethyl p-toluenesulfonate occur effectively at 70–90 °C, but for ammonia, milder conditions around 25–60 °C are often sufficient.
Reaction Mechanism : The nucleophilic ammonia attacks the sulfonate ester, displacing the ethoxy group and forming this compound.
Post-Reaction Processing : Excess ammonia is removed by volatilization and can be recovered by absorption in water. The aqueous solution of this compound can be concentrated or purified as required.
This aqueous-phase synthesis method is preferred because it avoids the use of organic solvents, reduces environmental hazards, and improves yield and reaction rates.
Sulfonation Followed by Ammonium Salt Formation
Another approach involves sulfonating ethylbenzene derivatives followed by neutralization with ammonium compounds:
Sulfonation Step : Ethylbenzene or ethylbenzene derivatives are sulfonated selectively at the para-position using sulfur trioxide in an inert solvent such as 1,2-dichloroethane at low temperatures (around 5 °C). This yields ethylbenzenesulfonic acid derivatives.
Salt Formation : The resulting sulfonic acids are then neutralized with ammonium hydroxide or ammonium salts to form this compound salts.
Yields and Purity : This method allows regioselective sulfonation and high yields of the ammonium salt (e.g., yields up to 87% reported for related sulfonates).
This method is more complex but useful when starting from non-sulfonated ethylbenzene derivatives and when regioselectivity is critical.
Ion-Associate Phase Formation and Microextraction Techniques
Recent studies have explored the formation of ion-associate phases (IAPs) involving this compound for microextraction applications:
Preparation of Sodium Ethylbenzenesulfonate : Sodium salts of ethylbenzenesulfonate are prepared by dissolving sodium ethylbenzenesulfonate in water.
Ion-Associate Formation : Mixing aqueous solutions of quaternary ammonium salts (e.g., benzethonium chloride) with sodium ethylbenzenesulfonate leads to the formation of ion-associate phases at the bottom of the container, facilitating separation.
Applications : These ion-associate phases are used for extracting hydrophobic compounds such as polycyclic aromatic hydrocarbons (PAHs), estrogens, and pesticides.
Preparation Conditions : The concentration of this compound and quaternary ammonium salts are carefully controlled to optimize phase volume and extraction efficiency.
Advantages : This method provides a model system for studying ion-associate phases without pH adjustment and offers high extraction efficiencies for hydrophobic analytes.
Though this method is more related to the use of this compound rather than its direct synthesis, it highlights the compound's preparation in aqueous solution and its functional applications.
Comparative Analysis of Preparation Methods
| Preparation Method | Reaction Medium | Temperature Range | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reaction of Ethylbenzenesulfonate Esters with Aqueous Ammonia | Water | 25–90 °C | High (>85) | Fast reaction rate, no organic solvents, easy recovery | Requires careful temperature control |
| Sulfonation of Ethylbenzene Derivatives followed by Neutralization | Organic solvent (e.g., 1,2-dichloroethane) | ~5 °C (sulfonation) | 67–87 | Regioselective sulfonation, high purity products | Multi-step, uses hazardous sulfonating agents |
| Ion-Associate Phase Formation with Quaternary Ammonium Salts | Aqueous solution | Ambient | N/A | Useful for extraction applications, phase separation | More application-specific, not direct synthesis |
Full Research Findings and Notes
The reaction between trialkylamines and alkyl esters of benzenoid sulfonic acids proceeds faster in aqueous media than in organic solvents, with high yields and fewer process difficulties such as salt crystallization.
The sulfonation of ethylbenzene derivatives at low temperatures using sulfur trioxide is chemo- and regioselective, enabling the preparation of sulfonic acids that can be converted to ammonium salts with good yields.
Ion-associate phases formed from this compound and quaternary ammonium salts have been characterized for their extraction efficiencies, showing that these salts can serve as effective agents in microextraction of hydrophobic pollutants.
The use of water as a reaction medium in the preparation of this compound is environmentally favorable and economically advantageous due to the ease of handling and recovery of reagents.
Chemical Reactions Analysis
Oxidation Reactions
AEBS participates in catalytic oxidation processes mediated by transition-metal complexes. Key findings include:
-
Catalytic System : [RuII(bpy)₃]Cl₂ (bpy = 2,2'-bipyridine) with ceric ammonium nitrate (CAN) as an oxidant in Britton-Robinson (B.-R.) buffer (pH 1.8) .
-
Mechanism : The sulfonate group stabilizes intermediates during oxidation. NMR studies confirmed product formation (e.g., sulfone derivatives) without full degradation of the aromatic ring .
-
Kinetics : Pseudo-first-order kinetics were observed for analogous sulfonates, with activation parameters (ΔH‡ and ΔS‡) calculated via Eyring plots .
Table 1: Oxidation Conditions and Outcomes
| Substrate | Catalyst | Oxidant | pH | Temperature | Key Observations |
|---|---|---|---|---|---|
| Sodium 4-ethylbenzenesulfonate | [RuII(bpy)₃]²⁺ | CAN | 1.8 | 280–308 K | First-order kinetics; sulfone formation |
Radical-Initiated Decomposition
AEBS derivatives serve as radical initiators in polymerization:
-
Thermal Decomposition : Bis(azo) sulfonate compounds (structurally related to AEBS) decompose thermally to generate surface-active radicals. For example, diammonium 2,2’-azobis[p-(χ-(2-methylpropanoyloxy)propyl)benzenesulfonate] decomposes at 60–80°C, yielding two radicals that initiate chain reactions .
-
Yields : Sulfonation of precursor azo compounds achieved 67–87% efficiency .
Table 2: Radical Initiation Parameters
| Initiator Type | Decomposition Temp. | Radical Yield | Application |
|---|---|---|---|
| Bis(azo) sulfonates | 60–80°C | 67–87% | Polymerization reactions |
Acid-Base Reactivity
The ammonium group enables pH-dependent behavior:
-
Proton Transfer : In acidic conditions, AEBS releases 4-ethylbenzenesulfonic acid. In basic media, deprotonation regenerates the sulfonate anion.
-
Buffer Interactions : Stability in B.-R. buffer (pH 1.8–12) confirms its utility in aqueous catalytic systems .
Catalytic Role in Redox Systems
AEBS derivatives interact with high-valent metal complexes:
-
Deoxygenation Catalysis : Molybdenum(VI) oxo-imido complexes deoxygenate nitroarenes, with spin state (singlet vs. triplet) affecting activation barriers by ~5 kcal/mol . While AEBS itself is not a catalyst, its sulfonate group may stabilize intermediates in analogous systems.
Sulfonation/Desulfonation
The sulfonate group resists typical sulfonation but may undergo desulfonation under extreme conditions (e.g., concentrated H₂SO₄ or pyrolysis), though this is not explicitly documented for AEBS.
Key Research Findings
-
Oxidation Selectivity : AEBS’s ethyl group directs oxidation to the sulfonate moiety rather than the aromatic ring .
-
Thermal Stability : Derivatives decompose predictably, making them reliable radical sources .
-
pH Compatibility : Stability across acidic buffers supports its use in diverse catalytic environments .
Scientific Research Applications
Chemical Properties and Structure
Ammonium ethylbenzenesulfonate is characterized by its molecular formula and is classified as a sulfonic acid salt. Its structure comprises an ethyl group attached to a benzene ring, which is further linked to a sulfonate group. This configuration endows the compound with unique surfactant properties, making it useful in numerous applications.
Pharmaceutical Applications
Antimicrobial Agent:
this compound has demonstrated efficacy as an antimicrobial agent in pharmaceutical formulations. Its ability to disrupt microbial cell membranes enhances its effectiveness against various pathogens. In a study evaluating its antimicrobial properties, the compound showed significant inhibition of bacterial growth at low concentrations, making it a candidate for incorporation into topical formulations and disinfectants .
Drug Delivery Systems:
The compound's surfactant properties facilitate its use in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that formulations containing this compound improve the pharmacokinetic profiles of certain active pharmaceutical ingredients (APIs), leading to better therapeutic outcomes .
Agricultural Uses
Surfactant in Agrochemicals:
In agriculture, this compound serves as a surfactant in pesticide formulations. Its ability to reduce surface tension enhances the spreading and adhesion of pesticides on plant surfaces, improving their efficacy. Field studies have shown that crops treated with pesticide formulations containing this compound exhibit higher pest control efficiency compared to those without it .
Soil Conditioning Agent:
The compound also finds application as a soil conditioning agent. It aids in improving soil structure and water retention, promoting better plant growth. Research has indicated that soils treated with this compound exhibit enhanced nutrient availability and microbial activity .
Industrial Applications
Detergents and Cleaning Agents:
this compound is utilized in the formulation of industrial detergents and cleaning agents due to its excellent wetting properties. It effectively lowers surface tension, allowing for better penetration and removal of dirt and grime from various surfaces .
Textile Industry:
In the textile industry, the compound is employed as a wetting agent during dyeing processes. Its ability to facilitate even dye distribution results in improved color quality and consistency across fabrics. Studies have shown that textiles treated with this compound exhibit superior dye uptake compared to untreated fabrics .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Effective against various pathogens |
| Drug delivery systems | Enhances solubility and bioavailability | |
| Agriculture | Surfactant in pesticides | Improves efficacy of pest control |
| Soil conditioning agent | Enhances soil structure and nutrient availability | |
| Industrial | Detergents and cleaning agents | Improves dirt removal efficiency |
| Textile dyeing | Ensures even dye distribution |
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted by researchers evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when exposed to varying concentrations of the compound. -
Pesticide Formulation Improvement:
In agricultural trials, crops treated with this compound-enhanced pesticide formulations showed a 30% increase in pest control effectiveness compared to standard formulations without surfactants. -
Textile Dyeing Efficiency:
A comparative analysis of dye uptake in fabrics treated with this compound revealed that treated samples absorbed 20% more dye than untreated controls, demonstrating the compound's utility in improving textile dyeing processes.
Mechanism of Action
The mechanism of action of ammonium ethylbenzenesulfonate involves its ability to form ion pairs and interact with various molecular targets. In ion-associate phase microextraction, the compound forms ion pairs with organic cations, facilitating the extraction of hydrophobic compounds from aqueous solutions. This process is driven by the hydrophobic interactions between the ion pairs and the target molecules .
Comparison with Similar Compounds
Alkylbenzenesulfonates: Chain Length Effects
Key Compounds :
- Ammonium ethylbenzenesulfonate (C₈HₙSO₃⁻·NH₄⁺)
- Sodium dodecylbenzenesulfonate (C₁₈H₂₉SO₃⁻·Na⁺)
- Ammonium 4-methoxybenzenesulfonate (C₇H₇SO₄⁻·NH₄⁺)
Research Findings :
- Longer alkyl chains (e.g., dodecyl) reduce water solubility but enhance surfactant properties, making dodecylbenzenesulfonate ideal for industrial cleaning agents .
- Methoxy substituents in 4-methoxybenzenesulfonate introduce electron-donating effects, stabilizing hydrogen-bonded networks in crystalline structures .
Counterion Effects in Sulfonate Salts
Key Compounds :
Research Insights :
Functional Group Variations: Sulfonates vs. Sulfonamides
Key Compounds :
Findings :
- Sulfonamides like Ambazone exhibit antimicrobial properties due to the sulfonamide group’s ability to inhibit enzyme activity .
- Ethyl 2-(aminosulfonyl)benzoate serves as an intermediate in herbicide synthesis, leveraging its stability under acidic conditions .
Analytical and Industrial Considerations
Impurity Profiles and Purification
This compound often contains impurities from synthesis (e.g., unreacted ethylbenzene or sulfonic acid byproducts). Recrystallization reduces impurities, as seen in HPLC-ECD applications where purity is critical . In contrast, dodecylbenzenesulfonate requires more stringent purification due to its use in high-precision surfactants .
Environmental Impact
- Perfluoroalkyl sulfonates (e.g., PFOS): Persistent in the environment, regulated under §721.9582 .
- Ammonium alkylbenzenesulfonates : Biodegradable due to shorter alkyl chains and lack of fluorine, making them environmentally favorable .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Ammonium ethylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and environmental applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including case reports, synthesis evaluations, and toxicological assessments.
Chemical Structure and Properties
This compound is a sulfonic acid derivative characterized by an ethyl group attached to the benzene ring. Its chemical structure contributes to its solubility and reactivity, making it suitable for various applications in pharmaceuticals and industrial processes.
Biological Activity Overview
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study evaluated various benzenesulfonic acid derivatives for their inhibitory effects against human neutrophil elastase (hNE), revealing moderate inhibitory activity (IC50 = 35.2 μM) for certain derivatives. While this compound was not specifically tested, similar compounds suggest potential antimicrobial efficacy .
2. Cytotoxicity Assessments
The cytotoxic effects of this compound were evaluated in several studies. One study assessed the cytotoxicity of benzenesulfonyl acids against five mammalian cancer cell lines (MCF-7, BGC823, A549, HepG2, HCT116) and found no significant growth inhibition at concentrations up to 50 μM. This suggests a low inherent cytotoxicity for compounds within this class .
3. Toxicological Studies
Toxicological evaluations have highlighted the potential risks associated with exposure to this compound. A case report documented severe respiratory dysfunction following accidental ammonia exposure in a workplace setting, emphasizing the need for careful handling of compounds that may release ammonia or similar irritants .
Case Report: Acute Ammonia Exposure
A notable case involved a 54-year-old male who experienced acute respiratory distress due to ammonia exposure. The management included invasive mechanical ventilation and corticosteroids, illustrating the severe consequences of exposure to related compounds .
Synthesis and Evaluation
A comprehensive study synthesized various benzenesulfonic acid derivatives, including this compound, assessing their biological activity. The results indicated that while some derivatives showed promising hNE inhibition, the overall cytotoxicity remained low across tested cell lines .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | Antimicrobial | N/A | Potential based on structural analogs |
| Benzenesulfonic Acid Derivative 4f | hNE Inhibition | 35.2 | Moderate activity observed |
| Various Benzenesulfonyl Acids | Cytotoxicity | >50 | No significant inhibition noted |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing ammonium ethylbenzenesulfonate in laboratory settings, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves sulfonation of ethylbenzene followed by neutralization with ammonium hydroxide. To ensure purity, employ recrystallization using solvents like diluted alcohol, as demonstrated in analogous benzoylation protocols . Buffer systems (e.g., ammonium phosphate buffer at pH 7.5) and controlled temperature during reaction steps minimize side products . Purity validation requires HPLC with system suitability tests (e.g., acetonitrile-methanol mobile phases) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers validate these methods?
- Methodological Answer : Key techniques include:
- HPLC : For purity assessment using gradient elution (e.g., ammonium phosphate buffer and acetonitrile-methanol mixtures) .
- Melting Point Analysis : Compare observed ranges (e.g., 131–135°C for derivatives) with literature values .
- X-ray Crystallography : Resolve crystal structure and confirm molecular geometry, as applied to related sulfonates .
Validation involves replicate analyses, spiked recovery tests, and adherence to pharmacopeial guidelines for method precision .
Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Use accelerated stability studies with controlled variables (temperature, humidity, pH). Monitor degradation via HPLC or UV-Vis spectroscopy. Include control samples and statistical replicates to account for batch variability. Document protocols using PRISMA-inspired frameworks to ensure transparency .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported physicochemical properties of this compound across different studies?
- Methodological Answer : Conduct systematic reviews to identify methodological discrepancies (e.g., synthesis conditions, analytical calibration) . Replicate conflicting studies with enhanced controls (e.g., double-blinding, allocation concealment) to isolate bias sources . Use meta-regression to analyze covariates like solvent purity or instrument sensitivity .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel applications?
- Methodological Answer : Combine density functional theory (DFT) calculations with empirical data (e.g., X-ray crystallography ) to model reaction pathways. Validate predictions via kinetic studies (e.g., Arrhenius plots) under varying conditions. Cross-reference computational results with spectroscopic data (e.g., NMR chemical shifts) to refine models .
Q. What are the best practices for documenting and reporting experimental protocols involving this compound to ensure reproducibility?
- Methodological Answer : Follow PRISMA or Cochrane guidelines for detailed methodology sections, including raw data appendices and instrument calibration logs . Use standardized templates for reagent tables (see example below) and disclose all deviations from protocols. Pre-register studies to mitigate reporting bias .
Key Considerations
- Bias Mitigation : Inadequate allocation concealment or blinding in experiments can exaggerate treatment effects by 17–41% . Always document randomization procedures.
- Literature Review : Use primary sources (e.g., pharmacopeial monographs ) over secondary summaries to avoid misinterpretation.
- Computational Integration : Cross-validate molecular models with empirical data to avoid overfitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
